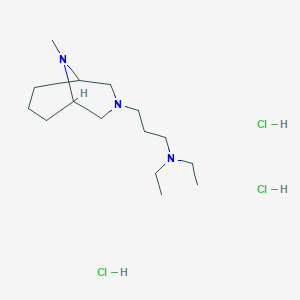

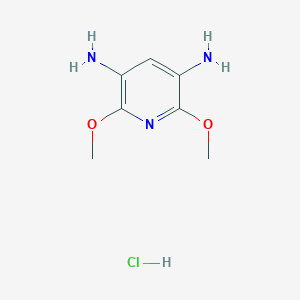

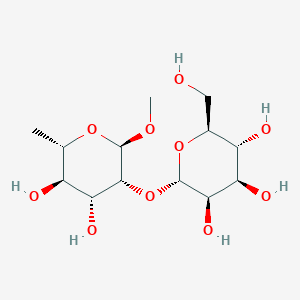

![molecular formula C9H15NO2S B012854 1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one CAS No. 102831-92-5](/img/structure/B12854.png)

1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one

Overview

Description

Synthesis Analysis

The synthesis of thiazolidinone derivatives involves various methods, including conventional heating and microwave irradiation techniques. One approach includes reacting amino-thiazolidinone with different aldehydes to produce various derivatives, which are confirmed through spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry (Pund et al., 2022). Another method involves three-component condensation of primary amines, carbon disulfide, and dialkyl maleates, yielding specific thiazolidinone acetates confirmed by independent synthesis and spectroscopic data (Mustafaev et al., 2017).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives often features a planar backbone, with weak intra- and intermolecular hydrogen bonding stabilizing the crystal structure. Such structural characteristics facilitate their interaction with biological targets, making them suitable for drug design (Xu et al., 2005).

Chemical Reactions and Properties

Thiazolidinones participate in various chemical reactions, offering a broad scope for the synthesis of biologically active compounds. For instance, they can react with aromatic and heterocyclic aldehydes to form derivatives with potential antitumor activities (Horishny & Matiychuk, 2020). Their reactions are guided by their structural features, such as the presence of electron-withdrawing groups that can influence their reactivity and interaction with other molecules.

Scientific Research Applications

Synthesis and Chemical Properties

Thiazolidinones, including derivatives similar to the specified compound, have been synthesized through various chemical reactions, showcasing their versatility as intermediates for further chemical modifications. For example, studies have demonstrated the synthesis of thiazolidinone derivatives using key intermediates reacting with sulfanylacetic acid to produce compounds with potential as antimicrobial agents (Gouda et al., 2010). Similarly, another study focused on the synthesis of thiazolidinone derivatives through reactions that led to compounds with moderate antitumor activity, highlighting the compound's utility in drug discovery (Horishny & Matiychuk, 2020).

Biological Activities

The compound and its derivatives have been evaluated for their biological activities, including antimicrobial and antitumor effects. Certain thiazolidinone derivatives were found to exhibit promising antimicrobial activities, suggesting their potential use as antimicrobial agents (Gouda et al., 2010). In the realm of cancer research, thiazolidinone derivatives have shown moderate antitumor activity against malignant tumor cells, with specific compounds being more effective against certain cancer cell lines, indicating the potential for developing new anticancer therapies (Horishny & Matiychuk, 2020).

Future Directions

properties

IUPAC Name |

1-(4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NOS2/c1-4-8(11)10-7(6(2)3)5-13-9(10)12/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMSKZAOAHMEGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CSC1=S)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564419 | |

| Record name | 1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one | |

CAS RN |

102831-92-5 | |

| Record name | 1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

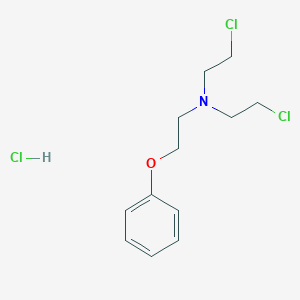

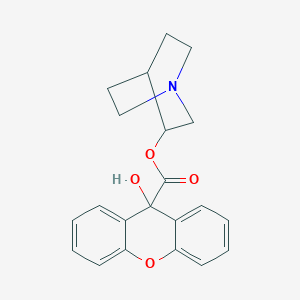

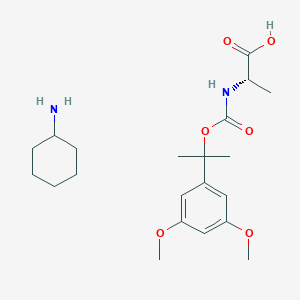

![2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride](/img/structure/B12789.png)

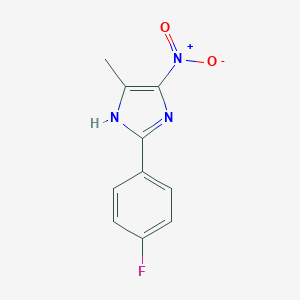

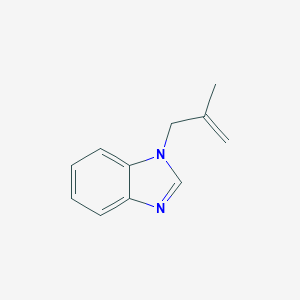

![Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12800.png)